Product packaging for Cyclofenchene(Cat. No.:CAS No. 488-97-1)

Cyclofenchene

Cat. No.: B15495096
CAS No.: 488-97-1
M. Wt: 136.23 g/mol
InChI Key: NZXWDTCLMXDSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclofenchene, with the CAS registry number 488-97-1, is an organic compound with the molecular formula C10H16 and an average molecular weight of 136.23 g/mol . This compound is classified as a tricyclic hydrocarbon and may also be identified by its systematic IUPAC name, 1,3,3-Trimethyltricyclo[2.2.1.0²,⁶]heptane . Key physical properties include a density of approximately 0.977 g/cm³ and a boiling point of around 143°C at 760 mmHg . It has a relatively low water solubility, estimated at 7.484 mg/L at 25°C, and a vapor pressure of about 6.81 mmHg at the same temperature . Its high logP value, estimated between 2.69 and 4.13, indicates significant hydrophobicity . The flash point is approximately 25.7°C, classifying it as a flammable liquid . The primary research applications of this compound are in the fields of flavor and fragrance science. It is identified as a component found in nature, specifically within the essential oils of plants such as petitgrain bigarade and salvia tomentosa . This makes it a compound of interest for the analytical profiling and study of natural essential oils and aromatic botanical extracts. Its presence contributes to the complex scent profiles of these materials. Researchers may utilize this compound as a standard or reference material in gas chromatography-mass spectrometry (GC-MS) analysis for the accurate identification of this compound in complex natural mixtures . Environmental fate and behavior modeling suggests that this compound is expected to have low biodegradability and may adsorb to soil and sediments . In wastewater treatment, volatilization is predicted to be a significant removal process . This product is intended for research and analysis purposes only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, especially given its flammability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B15495096 Cyclofenchene CAS No. 488-97-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

488-97-1

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,3,3-trimethyltricyclo[2.2.1.02,6]heptane

InChI

InChI=1S/C10H16/c1-9(2)6-4-7-8(9)10(7,3)5-6/h6-8H,4-5H2,1-3H3

InChI Key

NZXWDTCLMXDSHY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3C1C3(C2)C)C

Origin of Product

United States

Chemical Synthesis and Transformative Reaction Pathways of Cyclofenchene

Dehydration and Rearrangement-Based Synthetic Routes to Cyclofenchene

The synthesis of this compound is frequently achieved through elimination reactions of fenchyl alcohol and its derivatives, processes that are mechanistically rich and often yield a mixture of isomeric terpenes.

The acid-catalyzed dehydration of fenchyl alcohol is a classic method for producing a mixture of olefinic products, including this compound. The reaction mechanism involves protonation of the hydroxyl group, followed by the loss of a water molecule to generate a carbocation intermediate. The distribution of the resulting products is highly dependent on the reaction conditions and the specific stereochemistry of the starting alcohol.

Upon treatment with acid catalysts, fenchyl alcohol typically yields a mixture of α-fenchene, β-fenchene, and this compound. The formation of this compound in these reactions proceeds through an intramolecular rearrangement where a carbocation intermediate is captured internally to form a three-membered ring. Studies have shown that while this compound can be formed, it is often not the major product and can itself undergo further acid-catalyzed rearrangement to other more stable olefins. gla.ac.uk For instance, heating this compound with potassium bisulphate can convert it into a mixture of α-fenchene and β-fenchene. gla.ac.uk

The central feature of many this compound syntheses is the formation and subsequent rearrangement of the 2-fenchyl carbocation. This carbocation is a key intermediate in the Wagner-Meerwein rearrangements common to bicyclo[2.2.1]heptane systems. When fenchyl alcohol is subjected to acidic conditions, it forms the 2-fenchyl carbocation, which can then undergo a 1,3-hydride shift or, more pertinently for this compound formation, a rearrangement involving the C1-C6 bond.

This rearrangement, a type of non-classical ion participation, leads to the formation of the tricyclic skeleton of this compound. The process involves the interaction of the C6 position with the cationic center at C2, leading to the formation of a new C1-C6 bond and the cyclopropane (B1198618) ring characteristic of this compound. beilstein-journals.orgnih.govresearchgate.net The stability and reactivity of this intermediate are influenced by steric and electronic factors within the fenchane (B1212791) framework. beilstein-journals.orgnih.govresearchgate.net For example, the hydrolysis of certain fenchol-based chlorophosphites proceeds rapidly through a 2-fenchyl carbocation, which then rearranges to a this compound derivative. beilstein-journals.orgnih.govresearchgate.net

Precursor SystemIntermediateKey TransformationProduct(s)
Fenchyl Alcohol (with acid)2-Fenchyl CarbocationWagner-Meerwein RearrangementThis compound, α-Fenchene, β-Fenchene
O–BIFOP–Cl (with water)2-Fenchyl CarbocationIntramolecular CyclopropanationDiphenyl ether-2,2'-bisthis compound

Acid-Catalyzed Transformations of Fenchyl Alcohols to this compound

Photochemical Generation and Isomerization Pathways Involving this compound

Photochemistry offers an alternative route for the synthesis and transformation of terpenes. This compound can be generated as a product in the photochemical irradiation of other monoterpenes. A notable example is the ultraviolet irradiation of α-pinene. google.com When α-pinene, dissolved in a photosensitizing solvent like benzene (B151609) or acetone, is irradiated with ultraviolet light, it undergoes isomerization to yield several products. google.com

The reaction mixture typically contains cis-ocimene and trans-ocimene, dipentene, and this compound. google.com In one study, the irradiation of a 3% solution of α-pinene in ethyl ether for 50 hours resulted in a 22% total transformation of the starting material, with this compound being one of the identified isomeric products alongside ocimene and dipentene. google.com This process highlights a non-thermal, energy-input-driven pathway to access the this compound skeleton.

Thermal Rearrangements and Pyrolysis Studies Yielding this compound

Thermal conditions can also induce molecular rearrangements that lead to the formation of this compound. Pyrolysis of specific derivatives of fenchyl alcohol is a known method for generating this tricyclic terpene. The pyrolysis of S-methyl xanthates, a reaction known as the Chugaev elimination, is particularly effective.

Pyrolysis of fenchyl xanthate results in a mixture of α-fenchene and this compound, with reported yields for the combined olefins reaching up to 72%. chemistry-chemists.com This reaction proceeds through a concerted cyclic transition state, although the formation of the rearranged product, this compound, indicates a more complex mechanism than a simple cis-elimination.

Furthermore, this compound has been identified as a product in the thermal degradation of other monoterpenes under conditions mimicking vaping coil temperatures (100–300 °C). nih.gov In these studies, the thermal decomposition of α-pinene can lead to this compound through a rearrangement pathway involving the cleavage of the C6-C5 bond and the formation of a new C1-C5 bond. nih.gov It also appears as a minor byproduct in the industrial rearrangement of α-pinene to camphene (B42988) over catalysts like titanium oxide hydrate (B1144303). google.com

PrecursorReaction TypeTemperature Range (°C)Key ProductsReference
Fenchyl XanthatePyrolysis (Chugaev)Not specifiedThis compound, α-Fenchene chemistry-chemists.com
α-PineneThermal Degradation100-300Camphene, Bornylene, this compound nih.gov
α-PineneCatalytic Rearrangement155-165Camphene, Tricyclene, this compound google.com

Derivatization Strategies and Synthetic Modifications of the this compound Skeleton

While much of the chemistry involving this compound focuses on its formation from fenchane precursors, there are also studies on the modification of the this compound skeleton itself to produce novel compounds.

A significant example of this compound derivatization is the synthesis of diphenyl ether-2,2'-bisthis compound. beilstein-journals.orgnih.govbeilstein-journals.org This complex molecule is formed from the reaction of the diphenyl ether-based chlorophosphite, O–BIFOP–Cl, with water. beilstein-journals.orgnih.gov The reaction proceeds through the hydrolysis of the P-Cl bond, which is followed by a rearrangement of the fenchane backbone via a 2-fenchyl carbocation intermediate to form the this compound moiety. beilstein-journals.orgnih.govbeilstein-journals.org

The formation of the cyclopropane ring in this derivative is rationalized to proceed through the fenchyl carbocation. nih.govbeilstein-journals.org The reaction is facilitated by acidic conditions; the addition of HCl to the intermediate O–BIFOP–(O)H resulted in a 65% yield of diphenyl ether-2,2'-bisthis compound. beilstein-journals.org This synthesis demonstrates how the inherent reactivity of the fenchane system can be harnessed to construct complex molecular architectures based on the this compound framework.

Chiral Synthesis of this compound Remains an Unexplored Frontier in Asymmetric Synthesis

Despite the extensive landscape of modern organic chemistry, dedicated methodologies for the chiral synthesis of enantiomerically pure this compound and its analogues appear to be a largely uncharted area of research. A thorough review of available scientific literature reveals a notable absence of studies focusing on the asymmetric synthesis of this specific tricyclic monoterpene.

This compound, also known as 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane, is most frequently documented as a minor product in rearrangement reactions of other monoterpenes, such as α-pinene. google.com For instance, the isomerization of α-pinene over titanium oxide hydrate catalysts to produce camphene also yields small quantities of this compound. google.com Similarly, thermal reactions of α-pinene can lead to the formation of this compound among other rearrangement products. nih.gov

While the broader field of chiral synthesis has developed sophisticated strategies for producing enantiomerically pure compounds, including asymmetric catalysis, the use of chiral auxiliaries, and the chiral pool approach, these techniques have not been specifically applied to the synthesis of this compound in the published literature. Searches for enantioselective syntheses, which would yield specific enantiomers like (+)-cyclofenchene or (-)-cyclofenchene, have not yielded any established protocols or detailed research findings. There is a lack of data regarding specific chiral catalysts, starting materials, reaction conditions, yields, and enantiomeric excess (ee%) for the targeted synthesis of this compound enantiomers.

The current body of scientific knowledge focuses on the synthesis and reactions of related bicyclic and tricyclic terpenes, but a direct and stereocontrolled route to enantiopure this compound has not been a subject of dedicated investigation. Consequently, there are no established research findings or data tables to present on the chiral synthesis of this particular compound. This indicates a potential opportunity for future research in the field of terpene synthesis and asymmetric catalysis.

Mechanistic Elucidation of Cyclofenchene Chemical Transformations

Analysis of Wagner-Meerwein Rearrangements in Cyclofenchene Formation

The Wagner-Meerwein rearrangement is a type of 1,2-carbocation rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. scribd.comwikipedia.org This rearrangement is a key process in the formation and subsequent transformation of this compound and related bicyclic systems. mychemblog.comgla.ac.uk

The formation of this compound itself can be seen as a product of intramolecular cyclization, which often competes with or is followed by Wagner-Meerwein rearrangements. For instance, the acid-catalyzed dehydration of fenchol (B156177) yields a mixture of α-, β-, and δ-fenchenes, alongside this compound. gla.ac.uk While α-fenchene is the expected product of a normal Wagner-Meerwein rearrangement, the formation of the other fenchenes and this compound highlights the complexity of the reaction pathways originating from the initial fenchyl carbocation. gla.ac.uk

In the context of substituted fenchyl systems, the Wagner-Meerwein rearrangement plays a pivotal role in directing the reaction towards specific products. For example, the acid hydrolysis of 2-exo-arylfenchyl alcohols initially leads to the formation of a this compound intermediate. researchgate.netacs.org Subsequent and prolonged acid treatment can then induce a Wagner-Meerwein rearrangement of this intermediate. The direction of this rearrangement is highly dependent on the nature of the substituents on the aryl ring. researchgate.netacs.org

Specifically, when the aryl substituent is an ortho-amino (-NH₂) or ortho-hydroxy (-OH) group, a Wagner-Meerwein rearrangement occurs, leading to a carbocationic intermediate. researchgate.netacs.org This intermediate is then trapped intramolecularly by the heteroatom (N or O) to form complex polycyclic structures. researchgate.netacs.org This demonstrates that the Wagner-Meerwein rearrangement is a critical step in the skeletal reorganization of the this compound-related system, paving the way for the formation of new ring systems.

Investigation of Nametkin Rearrangement Pathways in this compound-Related Systems

The Nametkin rearrangement is another significant carbocation rearrangement, specifically involving the migration of methyl groups in certain terpene systems. wikipedia.org This rearrangement is often observed in competition with or subsequent to Wagner-Meerwein shifts in this compound-related chemistry.

In the acid-catalyzed transformations of 2-exo-arylfenchyl alcohols, after the initial formation of a this compound intermediate and a subsequent Wagner-Meerwein rearrangement, a Nametkin rearrangement can occur. acs.orgresearchgate.net For instance, in the case of a 2-exo-arylfenchyl alcohol with an ortho-hydroxy substituent, the product formed after the Wagner-Meerwein rearrangement can further equilibrate to a thermodynamically more stable product via a Nametkin rearrangement. acs.orgresearchgate.net This subsequent rearrangement proceeds through an intermediate 2-fenchyl cation, highlighting the dynamic nature of these carbocationic systems. acs.orgresearchgate.net

Interestingly, the pathway can be directed exclusively towards a Nametkin rearrangement product under certain conditions. When the ortho-substituent on the aryl ring is a methoxy (B1213986) group (-OCH₃), the direct conversion of the initially formed this compound to the Nametkin product is observed, without the prior formation of the Wagner-Meerwein product. researchgate.netacs.orgresearchgate.net This indicates that the electronic and steric nature of the substituent can selectively favor one rearrangement pathway over another.

Furthermore, pyrolysis of this compound with potassium bisulphate has been shown to induce Nametkin rearrangements at temperatures up to 130°C. pageplace.de This thermal activation provides an alternative to acid catalysis for initiating these methyl group migrations.

Role of Steric and Electronic Effects in this compound Reactivity and Selectivity

The reactivity of this compound and the selectivity of its transformations are profoundly influenced by steric and electronic effects. rsc.org These factors dictate the stability of intermediates and the energy barriers of transition states, thereby controlling the reaction pathways.

The competition between Wagner-Meerwein and Nametkin rearrangements in substituted fenchyl systems is a clear illustration of these effects. Ortho-substitution on a 2-exo-arylfenchyl alcohol generally disfavors the Wagner-Meerwein rearrangement due to adverse steric and electronic interactions. researchgate.netresearchgate.net For example, an ortho-tolyl substituent facilitates the formation of the initial this compound, but hinders its subsequent conversion to either Wagner-Meerwein or Nametkin products. researchgate.netresearchgate.net

However, the electronic nature of the ortho-substituent can override this general trend. When the ortho-substituent is an amino (-NH₂) or hydroxyl (-OH) group, anchimeric assistance (neighboring group participation) is proposed to occur. acs.org This provides an intermediate that is stereoelectronically predisposed to undergo the Wagner-Meerwein rearrangement. acs.org

In the context of hydrolysis of fenchole-based chlorophosphites, steric and electronic effects are also paramount. The high stability of BIFOP-Cl against hydrolysis is attributed to the steric shielding of the phosphorus atom by the bulky fenchane (B1212791) units. nih.govbeilstein-journals.orgbeilstein-journals.org Conversely, the related O-BIFOP-Cl is highly reactive towards water, leading to the formation of a this compound derivative. nih.govbeilstein-journals.orgresearchgate.net This increased reactivity is due to a combination of reduced steric hindrance and electronic effects, including a hypervalent P(III)-O interaction and electronic conjugation. nih.govbeilstein-journals.orgresearchgate.net These examples underscore how subtle changes in steric and electronic environments can dramatically alter the reactivity and reaction outcomes in this compound-related systems. beilstein-journals.org

Characterization of Carbocationic Intermediates in this compound Chemistry

Carbocations are central to the chemical transformations of this compound and its precursors. mychemblog.com The formation, stability, and subsequent reactions of these reactive intermediates dictate the final product distribution.

The acid-catalyzed reactions of fenchyl alcohols provide a classic example of the involvement of carbocations. The initial protonation of the alcohol and loss of water generates a 2-fenchyl carbocation. nih.govbeilstein-journals.org This carbocation is a key branching point, leading to various rearrangement products.

In the acid hydrolysis of 2-exo-arylfenchyl alcohols, a series of carbocationic intermediates are involved. researchgate.netacs.org After the initial formation of the this compound, prolonged acid treatment leads to a carbocationic intermediate via a Wagner-Meerwein rearrangement. researchgate.netacs.org The stability of this carbocation is influenced by the nature of the aryl substituent. For instance, the lone pair of electrons on an oxygen or nitrogen atom at the ortho position can stabilize the positive charge, facilitating the rearrangement and subsequent cyclization. nih.govbeilstein-journals.org

The Nametkin rearrangement also proceeds through a carbocationic intermediate, specifically the 2-fenchyl cation. acs.orgresearchgate.net The relative stability of different carbocations drives these rearrangements. For example, a less stable secondary carbocation may rearrange to a more stable tertiary carbocation. The benzylic carbocation, in particular, is stabilized by delocalization of the positive charge over the aromatic ring. researchgate.net

The formation of a cyclopropane (B1198618) ring in some this compound derivatives is also rationalized to proceed through a fenchyl carbocation. nih.govbeilstein-journals.org The stabilization of this intermediate carbocation, for instance by lone-pair conjugation with an adjacent oxygen atom, facilitates the intramolecular cyclopropanation reaction. nih.govbeilstein-journals.org

Hydrolytic Reaction Mechanisms Leading to this compound Derivatives

Hydrolysis reactions can be a key step in the synthesis and transformation of this compound derivatives. These reactions often proceed under acidic conditions and involve carbocationic intermediates.

A notable example is the hydrolysis of the fenchole-based chlorophosphite, O-BIFOP-Cl. nih.govbeilstein-journals.orgresearchgate.net This compound reacts instantly with water, in contrast to the highly stable BIFOP-Cl. nih.govbeilstein-journals.orgresearchgate.net The hydrolysis of O-BIFOP-Cl initially yields O-BIFOP-(O)H, which then undergoes further transformation. nih.govresearchgate.net

The formation of a diphenyl ether-2,2'-bisthis compound derivative from O-BIFOP-Cl is mediated by HCl, which is generated during the hydrolysis. nih.govbeilstein-journals.org Acidic conditions are necessary for the rearrangement that leads to the final this compound product. nih.govbeilstein-journals.org The proposed mechanism involves the formation of a 2-fenchyl carbocation, which then undergoes rearrangement and cyclopropane formation. nih.govbeilstein-journals.org

The reactivity of these chlorophosphites towards hydrolysis is governed by steric and electronic factors. A Density Functional Theory (DFT) study of the hydrolysis of BIFOP-Cl indicated a higher repulsive interaction with water and a decreased leaving group ability of the chloride, which are attributed to the bulky fenchane units. nih.govbeilstein-journals.org This contrasts with the less sterically hindered and more reactive O-BIFOP-Cl. nih.govbeilstein-journals.org

Furthermore, the anodic oxidation of this compound in acetic acid, followed by hydrolysis, leads to the formation of homoallylic alcohols. vt.edu This indicates that hydrolytic workup of reaction mixtures is a crucial step in obtaining the final this compound derivatives.

Interactive Data Tables

Table 1: Rearrangement Pathways of 2-exo-Arylfenchyl Alcohols

Ortho-SubstituentInitial ProductPredominant RearrangementFinal Product(s)Reference
-HThis compound-This compound researchgate.net
-NH₂This compoundWagner-MeerweinPolycyclic aza-compound researchgate.netacs.org
-OHThis compoundWagner-Meerwein, then NametkinPolycyclic dibenzofuran (B1670420) and its rearranged isomer researchgate.netacs.orgresearchgate.net
-OCH₃This compoundNametkinNametkin rearrangement product researchgate.netacs.orgresearchgate.net
-CH₃ (Tolyl)This compoundHighly disfavoredThis compound researchgate.netresearchgate.net

Table 2: Hydrolysis of Fenchole-Based Chlorophosphites

CompoundReactivity with WaterKey IntermediateProduct(s)Influencing FactorsReference
BIFOP-ClVery low--Steric hindrance from fenchane units nih.govbeilstein-journals.orgresearchgate.net
O-BIFOP-ClInstantaneous2-Fenchyl carbocationO-BIFOP-(O)H, Diphenyl ether-2,2'-bisthis compoundReduced steric hindrance, hypervalent P(III)-O interaction, electronic conjugation nih.govbeilstein-journals.orgresearchgate.net

Theoretical and Computational Investigations of Cyclofenchene

Quantum Chemical Approaches for Elucidating Cyclofenchene Electronic Structure and Reactivity

Quantum chemistry provides a powerful framework for understanding the behavior of molecules at the atomic and subatomic levels. By solving the Schrödinger equation, these methods can predict a wide array of molecular properties, including electronic structure, geometry, and reactivity, which are crucial for understanding complex organic molecules like this compound. wikipedia.org

The electronic structure of a molecule, which describes the arrangement and energy of its electrons, is fundamental to its stability and chemical behavior. Quantum chemical calculations can determine the ground-state electronic energy, offering insights into the molecule's stability. Furthermore, these methods can predict the equilibrium geometry by minimizing the molecule's energy with respect to its nuclear coordinates, thus defining its three-dimensional structure, including bond lengths and angles.

For studying chemical reactions, quantum chemistry can be used to map out reaction pathways and identify transition states. wikipedia.org This is particularly relevant for understanding the formation of this compound, which often involves complex carbocation rearrangements. By modeling the potential energy surfaces of these reactions, researchers can identify the most energetically favorable routes and predict the kinetics and mechanisms involved. Various approaches, including semi-empirical methods, Density Functional Theory (DFT), and Hartree-Fock calculations, are employed to tackle these computationally intensive problems. wikipedia.org

Density Functional Theory (DFT) Studies on this compound Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a widely used tool for investigating the mechanisms of organic reactions due to its balance of computational cost and accuracy. mdpi.comnih.gov It allows for the detailed study of reaction pathways, including the characterization of intermediates and transition states. rsc.org

Energetic Profiling of Transition States and Intermediates

The formation of this compound often proceeds through carbocationic intermediates, which are prone to rearrangements. DFT calculations are instrumental in mapping the potential energy surface of these reactions. For instance, in the solvolysis of related bicyclic systems, bridged ions are proposed as key intermediates. gla.ac.uk The stability of these intermediates and the energy barriers of the transition states connecting them determine the reaction pathways and product distributions.

A detailed free-energy profile can be constructed to visualize the entire reaction landscape. researchgate.net This profile includes the relative energies of reactants, intermediates, transition states, and products. For example, in the rearrangement of pentamethylcyclopentenyl ions, the free-energy profile revealed the relative stabilities of different isomeric ions and the rate constants for their interconversion. researchgate.net This type of analysis is crucial for understanding why certain products, like this compound, are formed preferentially.

Table 1: Hypothetical Relative Free Energies of Intermediates in a this compound-Forming Reaction

SpeciesRelative Free Energy (kcal/mol)
Initial Carbocation0.0
Intermediate Ion A-2.5
Transition State (A to B)+10.2
Intermediate Ion B-5.0
Transition State (B to this compound)+8.7
This compound-12.3
Note: This table is illustrative and based on general principles of carbocation rearrangements.

Conformational Analysis and Stability Predictions for this compound

The stability of a molecule is intrinsically linked to its three-dimensional shape or conformation. orgosolver.com Conformational analysis involves identifying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds and determining their relative energies. orgosolver.com For cyclic molecules like this compound, ring strain and steric interactions play a significant role in determining the most stable conformation. orgosolver.com

DFT methods are well-suited for performing conformational analysis. nih.govfrontiersin.org By calculating the energies of different possible conformers, the most stable structure can be predicted. For example, in the study of imidazolidinone derivatives, DFT calculations revealed the relative stabilities of different staggered and eclipsed conformers, highlighting the importance of dispersion interactions. ethz.ch The most stable conformation is the one with the lowest energy, where steric hindrance is minimized. orgosolver.com

The stability of this compound can be further understood by analyzing the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A larger HOMO-LUMO gap generally indicates greater stability. ustc.edu.cn

Computational Enumeration and Prediction of this compound-Related Terpenoid Carbocations

Terpenoid synthases are enzymes that catalyze the formation of a vast array of terpenoid skeletons through complex carbocation rearrangements. researchgate.net Predicting the products of these enzymatic reactions is challenging. A computational approach has been developed for the systematic enumeration of terpenoid carbocations, which helps to define the potential chemical space for the products of monoterpenoid synthases. researchgate.net

This method has been used to generate thousands of possible carbocations, which can then be clustered into different cyclic skeletons. researchgate.net This systematic approach can help to identify potential intermediates on the pathway to this compound and other related monoterpenes. By understanding the network of possible carbocation rearrangements, researchers can gain insights into the biosynthesis of these natural products.

Molecular Orbital Analysis of this compound

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of molecules by describing the distribution of electrons in molecular orbitals. numberanalytics.com An analysis of the molecular orbitals of this compound can provide valuable information about its reactivity.

The frontier molecular orbitals, the HOMO and the LUMO, are particularly important in chemical reactions. numberanalytics.com The HOMO is the highest energy orbital containing electrons and is involved in reactions with electrophiles, while the LUMO is the lowest energy unoccupied orbital and is involved in reactions with nucleophiles. numberanalytics.com The energy and shape of these orbitals can be used to predict how this compound will interact with other molecules.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity. numberanalytics.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to undergo chemical reactions. ustc.edu.cn

Biosynthesis and Natural Distribution of Cyclofenchene

Elucidation of Cyclofenchene Biosynthetic Pathways in Biological Systems

The biosynthesis of this compound, a tricyclic monoterpene, is an intricate process rooted in the universal pathways of terpenoid production in plants. Terpenoids are a vast class of natural products derived from five-carbon isoprene (B109036) units. rsc.org The assembly of these units into the diverse array of terpene structures, including this compound, begins with the synthesis of two key C5 building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). hebmu.edu.cn Plants utilize two distinct and spatially separated pathways to generate these essential precursors: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. rsc.orgresearchgate.net

The Mevalonate (MVA) pathway is classically associated with the biosynthesis of sesquiterpenes (C15) and triterpenes (C30) and is located in the cytoplasm of plant cells. rsc.org The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). hebmu.edu.cn This intermediate is then reduced to mevalonic acid, which, after a series of phosphorylations and a final decarboxylation-elimination step, yields isopentenyl diphosphate (IPP). hebmu.edu.cn

While the MEP pathway is considered the primary source for monoterpene (C10) precursors, evidence of metabolic "crosstalk" between the MVA and MEP pathways has been documented in several plant species. researchgate.net This interaction implies that IPP synthesized in the cytosol via the MVA pathway can potentially be transported into the plastids, where monoterpene synthesis occurs. nih.gov Although the MEP pathway is the main driver for monoterpene production, the MVA pathway's contribution of IPP precursors cannot be entirely excluded and represents a layer of metabolic complexity and integration within the cell. researchgate.net

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates within the plastids of plant cells. researchgate.netnih.gov It is the principal route for the biosynthesis of hemiterpenes (C5), monoterpenes (C10), and diterpenes (C20). rsc.orgwikipathways.org As this compound is a C10 monoterpene, its fundamental isoprene units are generated primarily through this pathway.

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, two products of glycolysis, to form 1-deoxy-D-xylulose-5-phosphate (DXP). nih.gov Through a series of enzymatic steps, DXP is converted into both IPP and DMAPP. rsc.org These C5 units are the immediate building blocks for higher-order terpenes. The condensation of one molecule of IPP with one molecule of DMAPP, catalyzed by the enzyme geranyl diphosphate synthase (GPPS), yields geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes, including this compound. researchgate.netnumberanalytics.com

The final and decisive step in the biosynthesis of this compound is the conversion of the linear precursor, geranyl diphosphate (GPP), into its complex tricyclic structure. This transformation is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically monoterpene synthases. numberanalytics.commdpi.com These enzymes are renowned for their ability to generate enormous structural diversity from a single substrate.

The formation of this compound from GPP involves a sophisticated series of intramolecular reactions, including cyclization and methyl shifts. vulcanchem.com The process is initiated by the ionization of GPP to form a geranyl cation. This highly reactive intermediate undergoes cyclization to form a cyclic carbocation, which then experiences further intramolecular rearrangements and ring closures, ultimately leading to the stable, thermodynamically favored tricyclic skeleton of this compound. While a specific "this compound synthase" has not been exhaustively characterized in all organisms, its biosynthesis is understood to be the product of a dedicated monoterpene synthase that orchestrates this precise cascade of chemical events. vulcanchem.comlibretexts.org

Role of the Methylerythritol Phosphate (MEP) Pathway in Isoprene Unit Generation

Natural Occurrence and Distribution of this compound in Plant Species

This compound is a volatile organic compound found as a minor to significant constituent in the essential oils of a wide range of plant species across numerous botanical families. Its presence has been reported in commercially important herbs, spices, and trees, contributing to their complex aromatic profiles.

This compound has been identified through gas chromatography-mass spectrometry (GC-MS) analysis in the essential oils of plants from several families. The compound is often found alongside other monoterpenes like α-pinene, β-pinene, and camphene (B42988).

Table 1: Natural Occurrence of this compound in Various Plant Species

FamilySpeciesCommon NamePercentage (%)Reference(s)
Lamiaceae Ziziphora clinopodioides subsp. rigida-25.29 nih.gov
Rosmarinus officinalisRosemary9.9 researchgate.net
Stachys lavandulifolia-0.34 ijcmas.com
Ocimum basilicumBasilPresent vulcanchem.comnih.gov
Myrtaceae Syzygium alternifoliumMovi7.21 innovareacademics.incore.ac.uk
Eucalyptus maculataSpotted Gum7.0
Melaleuca cajuputiCajeput4.85 frontiersin.org
Plinia sp.JabuticabaPresent mdpi.com
Zingiberaceae Curcuma aeruginosaPink and Blue Ginger33.83 mdpi.com
Alpinia oxyphyllaSharp-leaf Galangal25.47 mdpi.com
Hedychium brevicaule-16.21 mdpi.com
Zingiber pellitum-11.31 researchgate.netresearchgate.net
Pinaceae Pinus halepensisAleppo Pine8.05 nih.govacs.orgresearchgate.net
Pinus pinasterMaritime PinePresent edaegypt.gov.eg
Picea abiesNorway Spruce2.8 mdpi.com
Lauraceae Laurus nobilisBay LaurelPresent mdpi.comresearchgate.net

Note: "Present" indicates the compound was identified, but a specific percentage was not provided in the cited source.

The quantity of this compound and other essential oil components can vary significantly within the same plant species. This variation is often attributed to the existence of different chemotypes and ecotypes. A chemotype is a chemically distinct entity within a species that produces a different mixture of secondary metabolites. An ecotype is a genetically distinct population that is adapted to specific environmental conditions. frontiersin.orgbiorxiv.org These factors, along with developmental stage, geographic location, and post-harvest handling, can lead to substantial differences in the chemical profile of plant extracts. mdpi.comfrontiersin.org

For instance, studies on Laurus nobilis (Bay Laurel) from two different regions of Morocco revealed distinct chemical compositions, demonstrating ecotypic variation. mdpi.com Similarly, the essential oil of Ziziphora clinopodioides from Iran was found to be exceptionally rich in this compound, highlighting a specific chemotype. nih.gov

Table 2: Quantitative Variation of this compound and Major Co-occurring Compounds in Different Plant Chemotypes/Ecotypes

SpeciesOrigin/ChemotypeThis compound (%)Major Compound 1 (%)Major Compound 2 (%)Reference
Ziziphora clinopodioides Iran25.29Pulegone (14.14)Menthol (7.70) nih.gov
Pinus halepensis Tunisia (HD Extraction)8.05β-Caryophyllene (22.20)Cembrene (13.24) acs.org
Laurus nobilis Morocco (Tanger)Not Quantified1,8-Cineole (37.64)Linalool (16.40) mdpi.com
Laurus nobilis Morocco (Meknes)Not Quantified1,8-Cineole (47.84)Toluene (17.60) mdpi.com

Note: The Laurus nobilis samples identified this compound but did not report its percentage, yet the variation in major components clearly indicates distinct ecotypes.

Identification in Essential Oils from Diverse Botanical Families (e.g., Lamiaceae, Myrtaceae, Zingiberaceae, Pinaceae, Lauraceae)

Ecological and Evolutionary Aspects of this compound Production in Plants

The production of this compound, a tricyclic monoterpene, in various plant species is a finely tuned adaptive trait shaped by ecological pressures and evolutionary processes. This volatile organic compound plays a significant role in mediating the interactions between plants and their environment, particularly in defense against herbivores and pathogens. Its presence across a wide range of phylogenetically distinct plants, from ancient gymnosperms to modern angiosperms, highlights its deep evolutionary origins and ecological importance.

Defensive Functions and Ecological Interactions

The primary ecological role attributed to this compound is chemical defense. Plants synthesize a vast arsenal (B13267) of secondary metabolites to protect themselves from a multitude of threats, and this compound is a component of this defensive chemistry. Its production is often highest in the most vulnerable plant tissues, such as young leaves and flowers, which require the most protection from herbivory and pathogen attack.

Research has pointed to several specific defensive functions:

Insecticidal and Larvicidal Activity : this compound has demonstrated notable insecticidal properties. A study on its effects against the larvae of the mosquito Anopheles stephensi revealed that it can induce 100% mortality at concentrations of 200 ppm. vulcanchem.com The mechanism behind this toxicity involves the disruption of critical physiological functions in the insect. It has been shown to inhibit acetylcholinesterase (AChE), a key enzyme in the insect's nervous system, thereby disrupting neurotransmission. vulcanchem.com Furthermore, it impairs detoxification pathways by reducing the activity of α- and β-carboxylesterases and causes physical damage to the insect's digestive system, as evidenced by cytoplasmic vacuolization and epithelial cell rupture in the midgut. vulcanchem.com

Phytoalexin-like Role : It is likely that this compound functions as a phytoalexin in the plants that produce it. vulcanchem.com Phytoalexins are antimicrobial and often antioxidative substances synthesized by plants that accumulate rapidly at areas of pathogen infection, forming a barrier against the spread of disease.

Herbivore Deterrence : As a component of a plant's essential oil profile, this compound contributes to a scent that can deter feeding by generalist herbivores. The evolution of such chemical defenses is a central element of the co-evolutionary struggle between plants and the insects that consume them. researchgate.netnih.gov In some contexts, such as with range-expanding or invasive plant species, compounds like this compound can act as "novel weapons". frontiersin.org Local herbivores in the new range may not have co-evolved resistance to these specific chemicals, giving the invasive plant a significant survival advantage. frontiersin.orguri.edu

While defense is its primary proposed role, it has also been hypothesized that this compound, as part of a complex floral scent, could play a role in attracting pollinators. vulcanchem.com The production and emission of this compound are not static; they can be influenced by abiotic environmental factors, suggesting that plants can modulate its synthesis in response to local conditions as an adaptive strategy.

Table 1: Natural Occurrence and Relative Abundance of this compound in Select Plant Species

This table presents data on the presence and concentration of this compound in the essential oils of various plants as reported in scientific literature. The percentage can vary based on the plant organ, developmental stage, and environmental conditions.

Plant SpeciesFamilyPlant PartThis compound (% of Essential Oil)
Thuja orientalisCupressaceaeFruit5.6%
Ferula tingitanaApiaceaeFlower1.2%
Ferula tingitanaApiaceaeLeaf1.3%
Malus domestica 'Ningqiu'RosaceaePeel & PulpPresent, correlated with ripening
Cryptomeria japonicaCupressaceaeImmature Female ConesTrace amounts
Ocimum basilicumLamiaceaeNot SpecifiedPresent
Chrysanthemum indicumAsteraceaeNot SpecifiedPresent
Metasequoia glyptostroboidesCupressaceaeConesPresent

Data sourced from references vulcanchem.commdpi.comtulane.eduresearchgate.net. Note: "Present" indicates the compound was identified but its percentage was not specified in the cited source.

Evolutionary Significance

The evolutionary history of this compound is intrinsically linked to the evolution of plant chemical diversity. The ability to synthesize such compounds is a product of the evolution of the terpene synthase (TPS) gene family. These enzymes catalyze the conversion of simple precursors like geranyl pyrophosphate (GPP) into a vast array of cyclic and acyclic terpene structures through complex carbocation rearrangements. vulcanchem.comresearchgate.net The diversity of terpenes arises from gene duplication and neofunctionalization within the TPS family, which allows plants to generate novel chemical defenses and adapt to new or changing ecological pressures. nih.gov

The phylogenetic distribution of this compound is particularly insightful. It is found in ancient gymnosperm lineages such as the Cupressaceae family (e.g., Thuja, Cryptomeria, Metasequoia) as well as in numerous, more recently evolved angiosperm families like Lamiaceae (Ocimum), Asteraceae (Chrysanthemum), and Apiaceae (Ferula). vulcanchem.comtulane.eduresearchgate.net Gymnosperms and angiosperms represent distinct evolutionary paths that diverged hundreds of millions of years ago. tulane.edulumenlearning.com Studies have shown that gymnosperms, on average, have slower rates of molecular evolution compared to angiosperms. nih.gov The presence of an identical, complex molecule like this compound in both groups suggests a deep evolutionary origin for the necessary biosynthetic machinery, which has been conserved over vast geological timescales. This wide yet sporadic distribution may indicate that the capacity to produce this compound has been gained and lost multiple times throughout plant evolution, reflecting the dynamic nature of the co-evolutionary arms race between plants and their enemies. researchgate.netnih.gov

Advanced Analytical Methodologies for Cyclofenchene Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Cyclofenchene Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. innovatechlabs.commdpi.com This powerful combination allows for the separation of complex mixtures by gas chromatography followed by the identification of individual components by mass spectrometry. In the context of this compound analysis, GC-MS provides both qualitative and quantitative data, making it invaluable for its identification in essential oils and other natural extracts. proquest.comresearchgate.netijtsrd.com

The GC component separates compounds based on their boiling points and affinity for the stationary phase within the column. For terpenoids such as this compound, a non-polar or semi-polar capillary column, like one with a (5% phenyl)-methylpolysiloxane stationary phase, is typically used. mdpi.com The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, is characterized by the mass-to-charge ratio of the fragment ions. researchgate.net For this compound and related terpenoids, characteristic fragment ions often include those resulting from the loss of methyl or isopropyl groups. researchgate.net

Headspace GC-MS Techniques for Profiling Volatile this compound

Headspace GC-MS is a specialized technique for analyzing volatile organic compounds (VOCs) present in a solid or liquid sample without the need for direct injection of the matrix. innovatechlabs.comperkinelmer.com This method is particularly advantageous for the analysis of volatile components like this compound in complex matrices such as honey or biological tissues, as it minimizes contamination of the GC system with non-volatile materials. researchgate.netnih.gov

The technique involves placing the sample in a sealed vial and heating it to allow the volatile compounds to partition into the gas phase (headspace) above the sample. innovatechlabs.comperkinelmer.com A portion of this headspace gas is then injected into the GC-MS system for analysis. innovatechlabs.com There are two main types of headspace analysis:

Static Headspace: In this method, the sample is heated in a sealed vial until equilibrium is reached between the sample and the headspace. A fixed volume of the headspace gas is then analyzed. innovatechlabs.com This technique has been successfully used in the comparative analysis of volatile compounds in different types of honey. researchgate.net

Dynamic Headspace (Purge and Trap): This technique involves purging the sample with an inert gas, which carries the volatile compounds onto a sorbent trap. The trapped compounds are then thermally desorbed and transferred to the GC-MS. This method offers higher sensitivity compared to static headspace. innovatechlabs.com

A variation of this is Headspace Solid-Phase Microextraction (HS-SPME), where a fiber coated with a sorbent material is exposed to the headspace of the sample. mdpi.com The volatile analytes adsorb to the fiber, which is then desorbed in the GC injector. mdpi.com This method is simple, sensitive, and has been widely applied for the determination of volatile and semi-volatile compounds in honey. researchgate.net

Thermal Desorption/GC-MS for Trace-Level this compound Detection

Thermal desorption (TD) coupled with GC-MS is a highly sensitive method for the detection of trace-level volatile and semi-volatile organic compounds. lpdlabservices.co.ukmeasurlabs.com This technique is particularly useful for analyzing samples where the concentration of this compound is very low. bath.ac.uk The process involves collecting analytes onto a sorbent tube, which is then heated to release the compounds into the GC-MS system. lpdlabservices.co.ukchromatographyonline.com

The primary advantage of TD-GC-MS is its ability to concentrate analytes from a large volume of gas or from the headspace of a sample, thereby significantly increasing detection sensitivity. measurlabs.combath.ac.uk This makes it an ideal technique for applications such as monitoring air quality or detecting trace impurities. bath.ac.uk The method involves a two-stage process: first, the collection and concentration of organic vapors onto sorbent-packed tubes, and second, the thermal desorption of these compounds into the GC for separation and subsequent MS detection. bath.ac.uk The efficiency of the desorption process is typically high, leading to good reproducibility. bath.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex cage-like structures such as this compound. jeolusa.comfepbl.comscielo.org.za NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the definitive determination of its connectivity and stereochemistry. fepbl.commdpi.com

The analysis of this compound and its derivatives by NMR involves acquiring both one-dimensional (1D) and two-dimensional (2D) spectra.

1D NMR: ¹H NMR spectra provide information about the chemical environment of the hydrogen atoms, while ¹³C NMR spectra reveal the types of carbon atoms present.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, which is essential for assembling the complete molecular structure. mdpi.comresearchgate.net

Due to the compact and rigid nature of polycyclic compounds like this compound, their NMR spectra can exhibit significant overlap of signals and complex coupling patterns. scielo.org.za Advanced NMR techniques and, in some cases, computer-assisted structure elucidation (CASE) systems, are employed to overcome these challenges and achieve unambiguous structural assignment. researchgate.net

X-ray Diffraction Studies for Crystallographic Analysis of this compound and its Derivatives

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined. wikipedia.org This technique is fundamental for confirming the absolute stereochemistry of chiral molecules and for studying intermolecular interactions within the crystal lattice. mkuniversity.ac.in

Table 1: Example of Crystallographic Data

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)6.123
b (Å)10.456
c (Å)13.789
α (°)90
β (°)90
γ (°)90
Volume (ų)882.5
Z4

Note: The data in this table is illustrative and does not represent actual crystallographic data for this compound.

Chiral Chromatographic Separation Techniques for this compound Enantiomers

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and analysis are of great importance. chiralpedia.comsygnaturediscovery.com Chiral chromatography is the most widely used technique for the separation of enantiomers. nih.govcsfarmacie.cz

This technique utilizes a chiral stationary phase (CSP) in a gas chromatography (GC) or high-performance liquid chromatography (HPLC) system. chiralpedia.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. chiralpedia.com The choice of the CSP is critical and depends on the specific structure of the analyte. For GC separations, cyclodextrin-based CSPs are commonly used.

The successful separation of enantiomers is influenced by several factors, including the mobile phase composition, temperature, and flow rate, which can be optimized to improve resolution.

Emerging Research Frontiers and Future Directions in Cyclofenchene Studies

Development of Sustainable and Green Synthetic Methodologies for Cyclofenchene Production

The chemical industry's increasing focus on environmental stewardship has catalyzed a shift towards green chemistry, a framework aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govskpharmteco.com The development of sustainable synthetic routes for this compound is a key research frontier, moving away from traditional methods that may rely on harsh reagents or energy-intensive conditions.

Future methodologies are expected to align with the core principles of green chemistry:

Use of Renewable Feedstocks: Research is exploring the use of biosynthetic pathways in engineered microorganisms to produce this compound and other terpenes from simple, renewable substrates like glucose. embopress.org This approach mirrors nature's efficiency and reduces reliance on petrochemical precursors.

Enzymatic and Biocatalytic Processes: Enzymes offer high specificity, often allowing reactions to proceed at ambient temperatures and in aqueous solutions, thus avoiding the need for protecting groups and harsh solvents. acs.org The discovery and engineering of specific terpene synthases could pave the way for a one-pot, environmentally benign synthesis of this compound.

Atom Economy and Waste Minimization: Green synthetic strategies prioritize maximizing the incorporation of all materials used in the process into the final product. acs.org This involves designing reactions like catalytic cycles that minimize stoichiometric waste, a significant improvement over classical organic syntheses.

Safer Solvents and Reagents: A major goal is to replace toxic solvents and caustic reagents with greener alternatives. embopress.orgcnr.it The photochemical synthesis of terpene isomers, for instance, has been explored using photosensitizing mediums under milder conditions than high-temperature pyrolysis. google.com

The following table outlines key principles of green chemistry and their potential application to this compound synthesis.

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefit
Prevention of WasteDesigning synthetic routes with high atom economy to minimize by-products.Reduced environmental impact and lower disposal costs.
CatalysisEmploying selective biocatalysts (enzymes) or metal catalysts to replace stoichiometric reagents. acs.orgIncreased reaction efficiency, reduced waste, and potential for chiral control.
Use of Renewable FeedstocksUtilizing engineered microbes to convert sugars or biomass into this compound precursors. embopress.orgDecreased dependence on fossil fuels and a more sustainable production lifecycle.
Design for Energy EfficiencyDeveloping enzymatic or photochemical reactions that proceed at ambient temperature and pressure. google.comLower energy consumption and reduced carbon footprint.

Deeper Mechanistic Investigations into Complex Rearrangements Involving this compound

This compound is often formed through intricate carbocationic rearrangements, making the elucidation of these reaction mechanisms a fundamental area of research. gla.ac.uk Understanding these pathways is crucial for controlling reaction outcomes and selectively synthesizing desired isomers. Advanced analytical and computational methods are providing unprecedented insight into these complex transformations.

Key areas of investigation include:

Carbocation Intermediates: The formation of this compound derivatives is often rationalized as proceeding through a 2-fenchyl carbocation intermediate. nih.govbeilstein-journals.orgbeilstein-journals.org Studies involving the acid-catalyzed hydrolysis of fenchyl derivatives show that initial this compound formation can be followed by further Wagner-Meerwein or Nametkin rearrangements, depending on the reaction conditions and substituents. researchgate.net

Influence of Steric and Electronic Effects: The stability and reactivity of intermediates are governed by subtle electronic and steric factors. For example, in the hydrolysis of certain chlorophosphites, steric shielding by fenchane (B1212791) groups and hypervalent interactions dictate the reaction pathway, leading to the formation of a this compound derivative. nih.govbeilstein-journals.orgbeilstein-journals.org

Computational Chemistry: Density Functional Theory (DFT) computations have become indispensable for mapping reaction pathways. beilstein-journals.org These calculations can determine the relative energies of transition states and intermediates, providing a theoretical framework to explain experimentally observed product distributions and reaction rates in carbocation rearrangements. beilstein-journals.orgcdnsciencepub.com

The table below summarizes key rearrangement types and the methods used to study them in the context of this compound and related bicyclic systems.

Rearrangement TypeKey Intermediate/PrecursorInvestigative MethodFinding/Significance
Intramolecular Cyclopropanation2-fenchyl carbocation nih.govbeilstein-journals.orgAcid hydrolysis, X-ray crystallographyProlonged acid treatment of fenchyl derivatives can lead to the formation of the cyclopropane (B1198618) ring characteristic of this compound. beilstein-journals.orgresearchgate.net
Wagner-Meerwein Rearrangement2-exo-arylfenchyl alcohols researchgate.netAcid hydrolysis, Product analysisCan occur after initial this compound formation, with the pathway influenced by anchimeric assistance from ortho substituents like -NH2 or -OH. researchgate.net
Nametkin Rearrangement2-fenchyl cation researchgate.netAcid hydrolysis, Product analysisRepresents an alternative pathway to the Wagner-Meerwein rearrangement, leading to different structural isomers. researchgate.net
Hydrolysis of ChlorophosphitesO–BIFOP–Cl beilstein-journals.orgbeilstein-journals.orgDFT computations, NMR spectroscopyRevealed that steric and electronic effects dictate the high reactivity and subsequent rearrangement to a this compound derivative. nih.govbeilstein-journals.org

Application of Integrated Omics (e.g., Metabolomics, Transcriptomics) for Advanced Biosynthesis Pathway Mapping

While classical chemistry can synthesize this compound, understanding its natural production in plants offers a blueprint for biosynthetic manufacturing. Integrated omics, which combines methodologies like metabolomics and transcriptomics, is a powerful approach to map the complex biochemical networks responsible for terpene synthesis. plos.orgoncotarget.com

This integrative approach involves:

Metabolomic Profiling: This technique identifies and quantifies the small molecules (metabolites) in a biological sample. Studies have identified this compound as a volatile organic compound in various plants, including Cryptomeria japonica and Pinus halepensis, often at different concentrations depending on the plant's developmental stage. nih.govmdpi.com This confirms its status as a natural product and provides targets for pathway elucidation.

Transcriptomic Analysis: This method sequences the messenger RNA (mRNA) in a cell, revealing which genes are actively being expressed. In the context of terpene biosynthesis, this can identify the specific terpene synthase (TPS) and other enzymes whose expression levels correlate with the production of this compound. mdpi.comnih.gov

Integrative Analysis: The true power of omics lies in integrating these datasets. By correlating the expression levels of candidate genes (from transcriptomics) with the abundance of specific metabolites like this compound (from metabolomics), researchers can functionally annotate genes and reconstruct the biosynthetic pathway. oncotarget.comnih.gov This has been used successfully to identify key enzymes like farnesyl diphosphate (B83284) synthase (FDPS) and alcohol acyltransferases (AAT) in the aroma biosynthesis of apples. nih.gov

The table below highlights studies where these techniques have been applied, demonstrating the potential for mapping this compound biosynthesis.

Omics TechniqueStudy FocusRelevance to this compound
Metabolomics (GC-MS)Chemical composition of essential oils from Pinus halepensis. nih.govIdentified this compound as a component (8.05%) of the essential oil recovered by hydrodistillation. nih.gov
Metabolomics (GC-MS)Essential oils from Cryptomeria japonica cones at different developmental stages. mdpi.comDetected this compound in mature cones, suggesting its biosynthesis is developmentally regulated. mdpi.com
Transcriptomics & MetabolomicsAroma determinants in apple ripening. nih.govDemonstrated the integration of omics to identify key genes (e.g., FDPS, TPS) in terpenoid metabolic pathways, a model approach for this compound. nih.gov
Transcriptomics & MetabolomicsMetabolic adaptation in rats. nih.govShowcased how integrating omics can reveal systemic metabolic changes and identify functional roles of proteins, applicable to understanding enzyme function in biosynthetic pathways. nih.gov

Predictive Modeling and Computational Design of this compound Analogues with Tailored Properties

As research uncovers the fundamental chemistry and biology of this compound, the next frontier is the rational design of analogues with enhanced or novel properties. Computational chemistry and predictive modeling are at the forefront of this effort, enabling the in silico design and evaluation of new molecules before their costly and time-consuming synthesis. nih.govacs.org

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org This allows researchers to predict the activity of new, unsynthesized this compound analogues, guiding the design of molecules with, for example, enhanced antimicrobial or insecticidal properties.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It can be used to screen potential this compound analogues against specific biological targets, such as an insect olfactory receptor or a microbial enzyme, to identify promising candidates.

Systematic Enumeration: Computational methods have been developed to systematically enumerate all possible terpenoid carbocations and their resulting carbon skeletons. researchgate.net This approach can define a nearly complete "chemical space" of potential structures accessible from terpene synthases, revealing novel and plausible this compound-like skeletons that could be targeted for synthesis, either chemically or biosynthetically. researchgate.net

The following table summarizes computational methods and their potential application in designing novel this compound analogues.

Computational MethodDescriptionPotential Application for this compound
QSAR ModelingCorrelates chemical structure with biological activity. nih.govPredicting the potency of new this compound derivatives as antimicrobial or insect-repellent agents.
Molecular DockingSimulates the binding of a ligand to a biological target. acs.orgIdentifying which this compound analogues are most likely to interact with specific protein targets, such as enzymes or receptors.
Molecular DynamicsSimulates the movement of atoms and molecules over time. nih.govAssessing the stability of a this compound analogue within the binding site of a target protein.
Systematic Carbocation EnumerationGenerates a comprehensive library of potential terpene structures. researchgate.netDiscovering novel, synthetically accessible tricyclic skeletons similar to this compound with potentially unique properties.

Q & A

Q. What are the established synthesis protocols for Cyclofenchene, and how can their reproducibility be validated?

Reproducibility requires rigorous documentation of reaction conditions (e.g., temperature, solvent ratios, catalyst loading) and iterative testing with control experiments. Validate protocols using spectroscopic characterization (e.g., NMR, HPLC) and cross-lab replication. Include purity thresholds (>95%) and reference standard compounds for comparison .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

Combine nuclear magnetic resonance (NMR) for bond connectivity, infrared (IR) spectroscopy for functional groups, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if crystalline derivatives are available. Document instrument parameters (e.g., solvent, field strength) to ensure comparability across studies .

Q. How should researchers design initial toxicity studies for this compound to ensure methodological rigor?

Use tiered testing: start with in vitro assays (e.g., cell viability via MTT assays) across multiple cell lines, followed by in vivo models (e.g., zebrafish or rodent studies). Include positive/negative controls and dose-response curves. Statistically analyze data using ANOVA to account for variability .

Q. What are the key thermodynamic parameters to measure when analyzing this compound’s stability under varying conditions?

Use differential scanning calorimetry (DSC) for melting points, thermogravimetric analysis (TGA) for decomposition thresholds, and kinetic studies to assess shelf life. Report humidity, temperature, and light exposure conditions to contextualize degradation pathways .

Q. How can researchers address solubility challenges during this compound’s formulation for in vitro assays?

Screen solvents (e.g., DMSO, PEGs) using phase diagrams and employ surfactants (e.g., Tween-80) for colloidal stabilization. Quantify solubility via UV-Vis spectroscopy and validate with dynamic light scattering (DLS) for nanoparticle dispersion uniformity .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental observations of this compound’s reactivity?

Reconcile discrepancies by validating computational models (e.g., DFT calculations) with experimental kinetics (e.g., stopped-flow spectroscopy). Conduct sensitivity analyses to identify variables (e.g., solvent polarity, steric effects) that impact accuracy. Cross-reference with crystallographic data to refine molecular geometries .

Q. How can multivariate experimental design optimize catalytic systems for this compound synthesis?

Apply design of experiments (DOE) to test catalyst-substrate ratios, solvent polarity, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Validate with ANOVA and report confidence intervals for reproducibility .

Q. What mechanistic studies elucidate this compound’s biological activity at molecular levels?

Combine molecular dynamics simulations to map protein-ligand interactions with in vitro enzyme inhibition assays (e.g., IC50 measurements). Use isotopic labeling (e.g., ¹³C/²H) to track metabolic pathways and validate findings with knock-out cell models .

Q. How can isotopic labeling validate this compound’s environmental degradation pathways?

Synthesize ¹⁴C-labeled this compound to trace biodegradation products via liquid chromatography-mass spectrometry (LC-MS). Compare degradation rates in controlled microcosms (soil/water) and use kinetic modeling to predict environmental persistence .

Q. What interdisciplinary approaches integrate this compound’s material science and pharmacological properties?

Collaborate across fields: use computational chemistry to predict crystal packing (material stability) and pharmacodynamics models to assess bioavailability. Publish datasets in open-access repositories to enable meta-analyses .

Methodological Guidelines

  • Data Tables : Include raw and processed data (e.g., spectroscopic peaks, kinetic constants) in appendices, with summaries in the main text (see example below) .
ParameterTechnique UsedResult (Mean ± SD)Reference Standard
Melting Point (°C)DSC152.3 ± 0.5USP Grade
LogPHPLC3.2 ± 0.1OECD Guideline 117
  • Systematic Reviews : Follow PRISMA guidelines to synthesize conflicting data, involving methodologists and statisticians to assess bias .
  • Ethical Compliance : Obtain institutional approval for biological/environmental studies and disclose conflicts of interest in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.